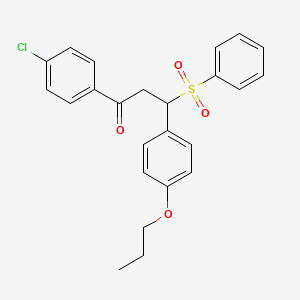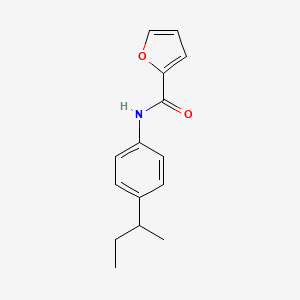
N-(4-sec-butylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sec-butylphenyl)-2-furamide, also known as NBPF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NBPF belongs to the class of compounds known as amides and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N-(4-sec-butylphenyl)-2-furamide involves its binding to the TRPV1 receptor. N-(4-sec-butylphenyl)-2-furamide has been shown to bind to a specific site on the TRPV1 receptor and modulate its activity. This modulation can lead to a decrease in pain and temperature sensation.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-2-furamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(4-sec-butylphenyl)-2-furamide can inhibit the activity of the TRPV1 receptor. In vivo studies have shown that N-(4-sec-butylphenyl)-2-furamide can reduce pain and temperature sensation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-sec-butylphenyl)-2-furamide in lab experiments is its selective binding to the TRPV1 receptor. This selectivity allows for more precise modulation of the receptor's activity. However, one of the limitations of using N-(4-sec-butylphenyl)-2-furamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-sec-butylphenyl)-2-furamide. One area of research could focus on the development of more efficient synthesis methods for N-(4-sec-butylphenyl)-2-furamide. Another area of research could focus on the identification of other potential targets for N-(4-sec-butylphenyl)-2-furamide beyond the TRPV1 receptor. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-(4-sec-butylphenyl)-2-furamide in the treatment of pain and other conditions.
Conclusion:
In conclusion, N-(4-sec-butylphenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. The synthesis of N-(4-sec-butylphenyl)-2-furamide involves a multi-step process, and it has several potential applications in scientific research. N-(4-sec-butylphenyl)-2-furamide modulates the activity of the TRPV1 receptor, leading to a decrease in pain and temperature sensation. Although there are some limitations to using N-(4-sec-butylphenyl)-2-furamide in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-(4-sec-butylphenyl)-2-furamide involves a multi-step process that begins with the reaction of 4-sec-butylphenol with thionyl chloride to form 4-sec-butylphenyl chloride. The intermediate product is then reacted with furfurylamine to yield N-(4-sec-butylphenyl)-2-furamide. The chemical structure of N-(4-sec-butylphenyl)-2-furamide is shown below:
Aplicaciones Científicas De Investigación
N-(4-sec-butylphenyl)-2-furamide has been found to have several potential applications in scientific research. One of the primary uses of N-(4-sec-butylphenyl)-2-furamide is as a ligand for the TRPV1 receptor. The TRPV1 receptor is a member of the transient receptor potential (TRP) family of ion channels and is involved in the regulation of pain and temperature sensation. N-(4-sec-butylphenyl)-2-furamide has been shown to selectively bind to the TRPV1 receptor and modulate its activity.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-11(2)12-6-8-13(9-7-12)16-15(17)14-5-4-10-18-14/h4-11H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZCULVCKWTPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Sec-butylphenyl)-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,12-di-1-naphthyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5140094.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5140108.png)
![N-[2-(allyloxy)benzyl]-3-methylaniline](/img/structure/B5140129.png)
![N-{[1-(2-ethoxybenzyl)-3-piperidinyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5140135.png)
![2-({5-[(4-methylphenyl)thio]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5140137.png)
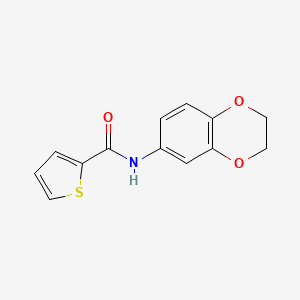
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B5140151.png)
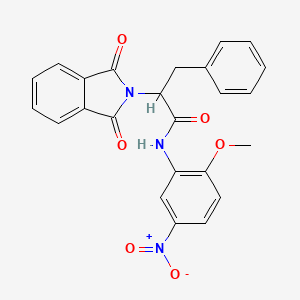
![2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5140162.png)
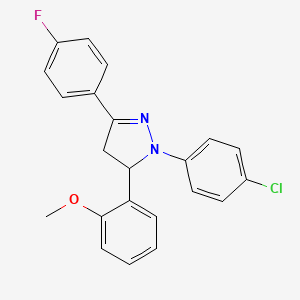
![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)
![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5140199.png)
